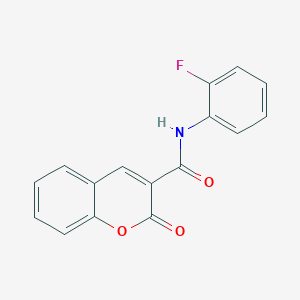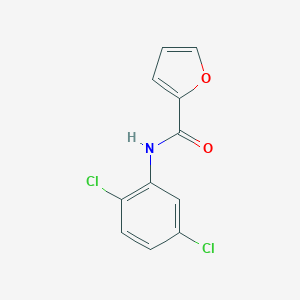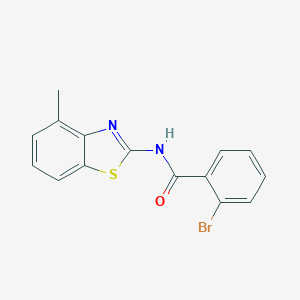
2,6-Dimethyl-5-nitroquinoline
Overview
Description
“2,6-Dimethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H10N2O2 . It is a type of quinoline, which is a class of compounds that have wide applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinolines, including “2,6-Dimethyl-5-nitroquinoline”, often involves α,β-unsaturated aldehydes as versatile building blocks . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-5-nitroquinoline” has been characterized by several techniques, including MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR . The structures of related compounds, such as 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, have been determined by single-crystal X-ray diffraction measurements .
Chemical Reactions Analysis
Quinolines, including “2,6-Dimethyl-5-nitroquinoline”, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . These methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dimethyl-5-nitroquinoline” include its molecular formula C11H10N2O2 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Benzazepine and Pyridazepine Derivatives : Research demonstrated the reaction of nitroquinolines, including 5-nitroquinolines, with dimethyl phosphite and amines to synthesize benzazepine or pyridazepine derivatives. These reactions highlight the utility of nitroquinolines in forming structurally diverse compounds (Danikiewicz & Mąkosza, 1991).
- Formation of Pyrroloquinolines : A study detailed the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by further transformations to create pyrroloquinolines. This process underscores the role of nitroquinolines in complex organic syntheses (Roberts, Joule, Bros & Álvarez, 1997).
Bioreductive Drugs and Cytotoxicity
- Hypoxia-Selective Cytotoxins : Nitroquinolines, including 5-nitroquinolines, were studied as hypoxia-selective cytotoxins, indicating their potential in targeted cancer therapy. These compounds exhibited selective toxicity under hypoxic conditions, relevant in tumor environments (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).
Chemical Reactions and Mechanisms
- Aromatic Nucleophilic Substitution Reactions : Studies on 6-nitroquinoline revealed its reaction with potassium cyanide and nitroalkanes, leading to products like pyridoquinazolinones. This finding expands the understanding of aromatic nucleophilic substitution mechanisms involving nitroquinolines (Halama & Macháček, 1999).
Synthesis of Platinum Complexes
- Anticancer Activity of Platinum Complexes : Research on platinum(II) complexes with 5-nitroquinoline demonstrated potent anticancer activity. These findings suggest applications in developing new anticancer drugs (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić & Turel, 2018).
Additional Research Applications
- Preparation of Amines and Derivatives : The synthesis of amines through reactions with nitroquinolines, including nitration and reduction processes, plays a significant role in organic chemistry and pharmaceutical development (Tomioka, Ohkubo & Yamazaki, 1985).
Future Directions
The future directions of “2,6-Dimethyl-5-nitroquinoline” research could involve the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the exploration of its potential biological and pharmaceutical activities could be a promising direction .
properties
IUPAC Name |
2,6-dimethyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMWICAXFZCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-5-nitroquinoline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)



![methyl 2-nitro-3-{[2-(1H-indol-3-yl)ethyl]amino}acrylate](/img/structure/B420529.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide](/img/structure/B420531.png)
![1-(2-amino-2-oxoethyl)-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B420535.png)
![N-[3-Chloro-4-(5-chloro-quinolin-8-yloxy)-phenyl]-4-nitro-benzamide](/img/structure/B420536.png)

